4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide
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Overview
Description
4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide, 0.5M in THF is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for the synthesis of various organic compounds .
Synthesis Analysis
This Grignard reagent can be used to prepare 3- [ 11 C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [ 11 C]SN-38 . SN-38 is 7-ethyl-10-hydroxy camptothecin . It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .Molecular Structure Analysis
The empirical formula of this compound is C4H7BrMgO2 . The molecular weight is 191.31 .Chemical Reactions Analysis
As a Grignard reagent, it can undergo addition reactions with many unsaturated functional groups . It can also be used to synthesize unsaturated nucleosides .Physical and Chemical Properties Analysis
This compound is a clear to turbid yellow to green to brown solution . It has a density of 0.938 g/mL at 25 °C .Scientific Research Applications
Compatibility with Ionic Liquids
Phosphonium ionic liquids have been shown to be compatible with strong bases, including solutions like phenylmagnesium bromide in THF. This compatibility suggests potential applications in reactions requiring both a strong base and a stable, non-volatile solvent environment, expanding the scope of reactions that can be conducted with phenylmagnesium bromide in THF (Ramnial, Ino, & Clyburne, 2005).
Reactivity Studies
Kinetic studies have explored the reactivity of phenylmagnesium bromide towards various substrates in THF, providing insights into the effects of solvent mixtures and the reaction environment on its reactivity. These findings are crucial for optimizing conditions in synthetic applications, especially in reactions involving alkynes and potentially other unsaturated systems (Pällin, Tuulmets, & Raie, 2002).
Preparation of Functionalized Alkenylmagnesium Reagents
A method for preparing α-functionalized alkenylmagnesium reagents using a bromine–magnesium exchange reaction in THF has been developed. This approach enables the synthesis of derivatives with electron-withdrawing groups in the α-position, broadening the utility of phenylmagnesium bromide in THF for the synthesis of complex organic molecules (Thibonnet, Vu, Bérillon, & Knochel, 2002).
Synthesis of Polyfunctionalized Compounds
The use of phenylmagnesium bromide in THF has been explored in the synthesis of polyfunctionalized allylic alcohols through a Michael-aldol tandem reaction. This demonstrates the compound's versatility in facilitating complex transformations, which are valuable in the synthesis of biologically active molecules and advanced materials (Huang & Xie, 2002).
Formation Reactions in Non-Donating Solvents
Studies on the formation reactions of phenylmagnesium halides in toluene, with THF as an additive, have provided valuable information on the kinetics and mechanisms of these processes. Understanding these reactions is essential for designing more efficient and selective synthetic routes in organic synthesis (Simuste, Panov, Tuulmets, & Nguyen, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
magnesium;2-phenyl-1,3-dioxolane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFMQLXLPJDGN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263288 |
Source
|
Record name | Bromo[4-(1,3-dioxolan-2-yl)phenyl]magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328000-17-5 |
Source
|
Record name | Bromo[4-(1,3-dioxolan-2-yl)phenyl]magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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